Carbamodithioic acid

Übersicht

Beschreibung

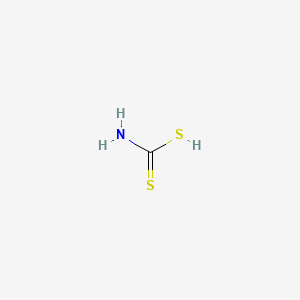

Carbamodithioic acid is an organic compound belonging to the class of dithiocarbamic acids. It is characterized by the presence of a thiocarbonyl group and a thiol group, replacing the oxo and hydroxy groups in carbamic acid. The molecular formula of this compound is CH3NS2, and it has a molecular weight of 93.16 g/mol . This compound is known for its significant role in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbamodithioic acid can be synthesized through several methods. One common method involves the reaction of thiourea with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

CS2+NH2CSNH2→NH2CS2H

Another method involves the reaction of ammonia with carbon disulfide in an ethanol solution. The reaction conditions include cooling the mixture in an ice bath and allowing it to react overnight. The product is then filtered and washed with ether to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where thiourea and carbon disulfide are reacted under controlled conditions. The reaction mixture is typically cooled and stirred to ensure complete reaction. The product is then purified through filtration and washing processes to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

Carbamodithioic acid oxidizes to form disulfides, a process critical in polymer stabilization and metal chelation:

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reduction Reactions

Reduction yields thiols, which are valuable in pharmaceuticals:

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reactions

Nucleophilic substitution with alcohols or amines produces dithiocarbamate derivatives:

Example : Reaction with methyl iodide forms methyldithiocarbamate (CH₃NHCS₂CH₃).

Key Reaction Data

Case Study 2: Industrial-Scale Production

Large-scale reactors optimized for ditridecyl carbamodithioate synthesis achieved:

-

Purity : >98% after ether washing.

-

Stability : Degrades <5% under nitrogen at 25°C over 6 months.

Mechanistic Insights

The reactivity of this compound is governed by:

-

Thiocarbonyl electrophilicity : Facilitates nucleophilic attacks.

-

Thiol group acidity (pKa ~3.5): Enhances proton donation in redox reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reagent in Organic Synthesis

Carbamodithioic acid is utilized as a reagent in organic synthesis, particularly for synthesizing other sulfur-containing compounds. Its ability to donate sulfur makes it a valuable precursor in creating dithiocarbamate derivatives, which are known for their chelating properties with transition metals .

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent and precursor for sulfur-containing compounds |

| Chelating Agent | Forms stable complexes with transition metals |

| Synthesis of Dithiocarbamates | Enables the production of various dithiocarbamate derivatives |

Biological Applications

Biochemical Studies

In biological research, this compound plays a role in studying sulfur metabolism and its implications in various biochemical pathways. It has been investigated for its potential to modulate enzyme activity related to sulfur compounds .

Medical Applications

this compound and its derivatives have shown promise in medical applications, including:

- Antimicrobial Activity : Exhibiting antifungal and antibacterial properties, particularly against pathogens responsible for infections .

- Enzyme Inhibition : Compounds derived from this compound have been identified as effective inhibitors of enzymes linked to diseases like diabetes and Alzheimer's .

Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal infections |

| Enzyme Inhibitors | Inhibits enzymes such as α-glucosidase and butyrylcholinesterase |

| Imaging Agents | Utilized in radiolabeled compounds for medical imaging |

Industrial Applications

This compound is also significant in industrial contexts:

- Vulcanization Accelerators : Used in the rubber industry to enhance the vulcanization process.

- Froth Flotation Collectors : Plays a role in mineral processing as a collector agent.

- Lubricant Additives : Enhances the performance of lubricants by reducing friction .

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Vulcanization | Acts as an accelerator in rubber production |

| Mineral Processing | Functions as a collector in froth flotation processes |

| Lubricants | Improves performance characteristics of lubricants |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of ammonium salts derived from this compound against various pathogens. Results indicated significant inhibitory effects, suggesting potential applications in pharmaceuticals .

Case Study 2: Enzyme Inhibition

Research on coumarin-dithiocarbamate derivatives demonstrated effective inhibition of α-glucosidase, presenting opportunities for diabetes management. The binding affinity was confirmed through molecular docking studies, highlighting the therapeutic potential of these compounds .

Case Study 3: Imaging Techniques

In a clinical study, dithiocarbamate ligands were radiolabeled with technetium-99m for myocardial imaging. The results showed superior imaging capabilities compared to existing agents, indicating their utility in diagnostic medicine .

Wirkmechanismus

The mechanism of action of carbamodithioic acid involves its ability to interact with various molecular targets and pathways. It can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its thiol group can react with reactive oxygen species, providing antioxidant properties. The compound’s ability to form disulfide bonds also plays a role in its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dithiocarbamic acid: Similar in structure but lacks the thiocarbonyl group.

Thiocarbamic acid: Contains a thiol group but lacks the thiocarbonyl group.

Carbamodithioic acid, dimethyl-, methyl ester: A methyl ester derivative of this compound.

Uniqueness

This compound is unique due to its dual thiol and thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its antioxidant properties make it valuable in various applications .

Biologische Aktivität

Carbamodithioic acid, also known as 1,2-ethanediylbis(dithiocarbamic acid), is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its dithiocarbamate structure, which contributes to its biological reactivity. The general formula is , and it can exist in various salt forms. Dithiocarbamates are known for their high biological activity, which makes them valuable in both agricultural and medicinal applications .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell walls and inhibiting metabolic pathways.

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can be beneficial in controlling pest populations in agricultural settings.

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibits potent activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

- Neurotoxic Effects : Research has indicated that exposure to this compound can lead to neurotoxic outcomes in animal models. Symptoms resembling Parkinsonism were observed, prompting further investigation into its safety profile for human exposure .

- Reproductive Toxicity Assessment : A toxicological assessment revealed that this compound poses risks for reproductive health, with evidence suggesting potential developmental defects in offspring following maternal exposure during gestation .

Safety and Regulatory Considerations

This compound has been classified under various regulatory frameworks due to its hazardous properties:

Eigenschaften

IUPAC Name |

carbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVNPHBNOWQYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208119 | |

| Record name | Carbamodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-07-0, 4384-82-1 | |

| Record name | Dithiocarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOCARBAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.